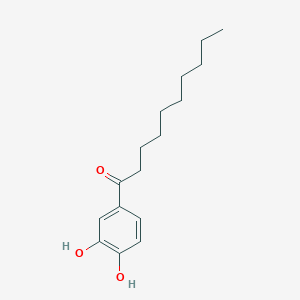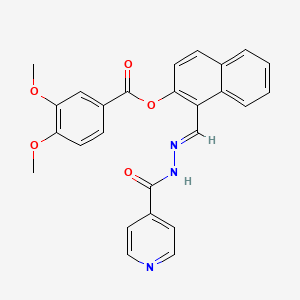![molecular formula C25H22Cl2N2O2S2 B12016679 2-[(2,4-dichlorobenzyl)sulfanyl]-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12016679.png)
2-[(2,4-dichlorobenzyl)sulfanyl]-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2,4-dichlorobenzyl)sulfanyl]-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of benzothienopyrimidines, which are known for their diverse biological activities.
准备方法
合成路线和反应条件
2-[(2,4-二氯苄基)硫代]-3-(4-乙氧基苯基)-5,6,7,8-四氢1苯并噻吩并[2,3-d]嘧啶-4(3H)-酮的合成通常涉及多步有机反应。一种常见的方法是从苯并噻吩并[2,3-d]嘧啶核的制备开始,然后通过亲核取代反应引入2,4-二氯苄基和4-乙氧基苯基基团。反应条件通常需要使用强碱,如氢化钠,以及二甲基甲酰胺 (DMF) 等溶剂来促进反应。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但规模更大。该工艺将针对产率和纯度进行优化,通常涉及连续流动反应器和自动化系统以确保生产的一致性。采用重结晶或色谱法等纯化步骤来达到所需的纯度水平。
化学反应分析
反应类型
2-[(2,4-二氯苄基)硫代]-3-(4-乙氧基苯基)-5,6,7,8-四氢1苯并噻吩并[2,3-d]嘧啶-4(3H)-酮可以发生各种化学反应,包括:
氧化: 该化合物可以使用过氧化氢或高锰酸钾等试剂氧化,导致形成亚砜或砜。
还原: 还原反应可以使用氢化锂铝 (LiAlH4) 等试剂进行,这可以将羰基还原为醇。
常用试剂和条件
氧化: 过氧化氢 (H2O2),高锰酸钾 (KMnO4)
还原: 氢化锂铝 (LiAlH4),硼氢化钠 (NaBH4)
取代: 氢化钠 (NaH),二甲基甲酰胺 (DMF)
主要产物
从这些反应中形成的主要产物取决于使用的具体条件和试剂。例如,氧化可以生成亚砜或砜,而还原可以生成醇。
科学研究应用
化学
在化学领域,该化合物被用作合成更复杂分子的基石。其独特的结构允许探索新的化学反应和途径。
生物学
在生物学方面,该化合物在各种检测中显示出潜力,表明其可能在药物发现和开发中应用。它与生物靶标的相互作用引起了极大的兴趣。
医药
在医药领域,该化合物的衍生物正在被研究其治疗潜力。它们可能表现出抗炎、抗菌或抗癌等活性。
工业
在工业上,该化合物可用于开发具有特定性能的新材料,例如提高稳定性或反应性。
作用机制
2-[(2,4-二氯苄基)硫代]-3-(4-乙氧基苯基)-5,6,7,8-四氢1苯并噻吩并[2,3-d]嘧啶-4(3H)-酮的作用机制涉及其与特定分子靶标的相互作用。这些靶标可能包括在生物途径中起关键作用的酶或受体。该化合物的结构使其能够与这些靶标结合,调节它们的活性并导致观察到的生物效应。
相似化合物的比较
属性
分子式 |
C25H22Cl2N2O2S2 |
|---|---|
分子量 |
517.5 g/mol |
IUPAC 名称 |
2-[(2,4-dichlorophenyl)methylsulfanyl]-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C25H22Cl2N2O2S2/c1-2-31-18-11-9-17(10-12-18)29-24(30)22-19-5-3-4-6-21(19)33-23(22)28-25(29)32-14-15-7-8-16(26)13-20(15)27/h7-13H,2-6,14H2,1H3 |
InChI 键 |
RPQLNLXHGHRKEY-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC4=C(C=C(C=C4)Cl)Cl)SC5=C3CCCC5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{(E)-[2-({[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}-2,6-dimethoxyphenyl acetate](/img/structure/B12016597.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B12016611.png)

![11-[(5Z)-5-(1-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid](/img/structure/B12016622.png)
![N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]-N-(4-methoxyphenyl)oxamide](/img/structure/B12016623.png)


![methyl 4-({[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetyl}amino)benzoate](/img/structure/B12016642.png)
![(6Z)-6-{(2E)-[4-(benzyloxy)benzylidene]hydrazinylidene}-5,6-dihydro[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B12016648.png)
![2-allyl-6-((E)-{[3-(2-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B12016655.png)

![[4-[(E)-[[2-(1-bromonaphthalen-2-yl)oxyacetyl]hydrazinylidene]methyl]-2-ethoxyphenyl] 4-methoxybenzoate](/img/structure/B12016666.png)
![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-3-bromobenzohydrazide](/img/structure/B12016683.png)
![[1-[(E)-[[2-(tetradecanoylamino)acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate](/img/structure/B12016686.png)
